5-Chloro-N-phenylfuran-2-carboxamide
Overview
Description
5-Chloro-N-phenylfuran-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a furan ring substituted with a chlorine atom and a phenyl group attached to a carboxamide moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-phenylfuran-2-carboxamide typically involves the reaction of 5-chlorofuran-2-carboxylic acid with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-phenylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly glycogen phosphorylase inhibitors, which have implications in metabolic diseases.
Medicine: Studied for its potential therapeutic effects, including glucose-lowering activity and protective effects against myocardial and cerebral ischemia.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, as a glycogen phosphorylase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of glycogen into glucose. This action helps in regulating blood glucose levels and has potential therapeutic applications in diabetes management . Additionally, its interaction with other enzymes and receptors may contribute to its protective effects in ischemic conditions .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-phenyl-1H-indole-2-carboxamide: Another compound with a similar structure but with an indole ring instead of a furan ring.
5-Chloro-N-phenylthiophene-2-carboxamide: Similar structure with a thiophene ring, investigated for its potential biological activities.
Uniqueness
5-Chloro-N-phenylfuran-2-carboxamide is unique due to its furan ring, which imparts specific chemical reactivity and biological activity. The presence of the chlorine atom and phenyl group further enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
5-chloro-N-phenylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKMVBOKNIMPSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653152 | |
Record name | 5-Chloro-N-phenylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77336-99-3 | |
Record name | 5-Chloro-N-phenylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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